

5-Ethyl-2-hydroxybenzaldehyde CAS number

52411-35-5

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Ethyl-2-hydroxybenzaldehyde

Cat. No.: B1600150

[Get Quote](#)

An In-Depth Technical Guide to **5-Ethyl-2-hydroxybenzaldehyde** (CAS: 52411-35-5) for Researchers and Drug Development Professionals

Introduction

5-Ethyl-2-hydroxybenzaldehyde (CAS No. 52411-35-5) is a substituted aromatic aldehyde that serves as a crucial building block in synthetic organic chemistry.^{[1][2]} Structurally, it is a derivative of salicylaldehyde, featuring an ethyl group at the C5 position of the benzene ring. This substitution pattern imparts specific physicochemical properties and reactivity, making it a valuable precursor for the synthesis of more complex molecules, including Schiff bases, heterocyclic compounds, and potential pharmaceutical agents.^{[1][3]} This guide provides an in-depth exploration of its synthesis, characterization, applications, and handling, tailored for professionals in research and drug development.

Core Compound Properties

A comprehensive understanding of the compound's properties is fundamental for its effective use in experimental design.

Physicochemical Data

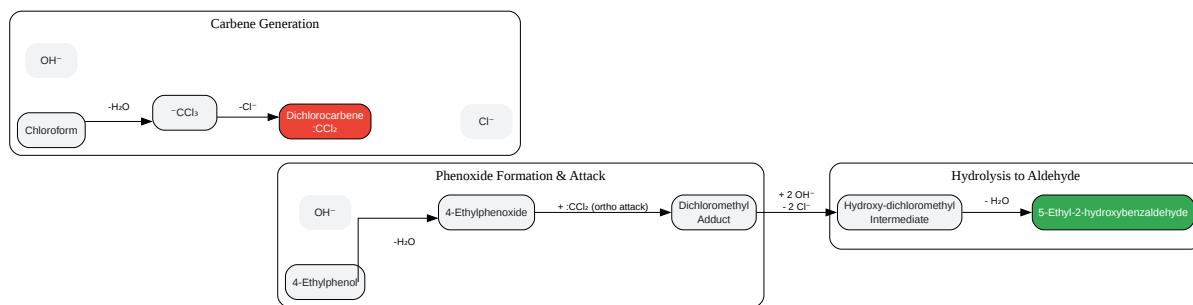
The key physical and chemical properties of **5-Ethyl-2-hydroxybenzaldehyde** are summarized below.

Property	Value	Reference
CAS Number	52411-35-5	[1] [4]
Molecular Formula	C ₉ H ₁₀ O ₂	[1] [4]
Molecular Weight	150.17 g/mol	[1] [4]
IUPAC Name	5-ethyl-2-hydroxybenzaldehyde	[4]
Synonyms	5-Ethylsalicylaldehyde, 4-Ethyl-2-formylphenol	[1] [2]
Appearance	Light yellow oil or low melting solid	[5]
Melting Point	45.5 °C	[5]
Storage	Sealed in dry, 2-8°C	[1]

Spectroscopic Profile

The structural identity of **5-Ethyl-2-hydroxybenzaldehyde** is unequivocally confirmed through a combination of spectroscopic techniques. The expected spectral characteristics are as follows:

- **¹H NMR:** The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (~9.8 ppm), a phenolic hydroxyl proton (variable, ~11.0 ppm, often broad), aromatic protons in the 6.9-7.5 ppm range, a quartet for the benzylic methylene protons (~2.6 ppm), and a triplet for the terminal methyl protons (~1.2 ppm). The chemical shifts are influenced by the electronic effects of the hydroxyl and formyl groups.[\[6\]](#)
- **IR Spectroscopy:** The infrared spectrum will exhibit characteristic absorption bands. A broad peak from 3100-3400 cm⁻¹ corresponds to the O-H stretching of the phenolic group. A strong, sharp peak around 1650 cm⁻¹ is indicative of the C=O stretching of the conjugated aldehyde.[\[7\]](#) Additional peaks in the 2700-2900 cm⁻¹ region are due to aldehydic C-H stretching.[\[6\]](#)[\[7\]](#)


- Mass Spectrometry: The mass spectrum will show a molecular ion peak (M^+) at m/z corresponding to the molecular weight of 150.17.[4]

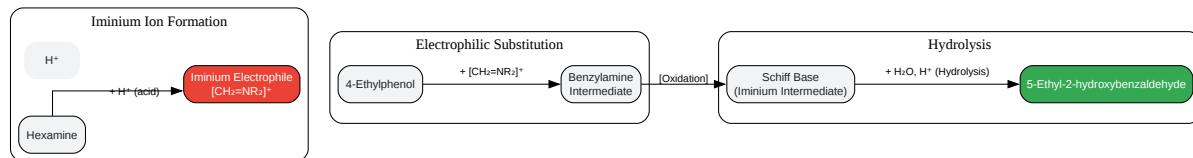
Synthesis and Purification

The synthesis of **5-Ethyl-2-hydroxybenzaldehyde** is typically achieved through the ortho-formylation of 4-ethylphenol. This transformation is a classic example of electrophilic aromatic substitution on a highly activated phenol ring. The Reimer-Tiemann and Duff reactions are two authoritative methods for this purpose.[8][9]

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a reliable method for the ortho-formylation of phenols.[10] The reaction utilizes chloroform ($CHCl_3$) and a strong base to generate a highly electrophilic dichlorocarbene ($:CCl_2$) intermediate, which then attacks the electron-rich phenoxide ring.[8][11][12] The ortho-selectivity is a key feature of this reaction with phenols.[8][10]

[Click to download full resolution via product page](#)


Caption: Mechanism of the Reimer-Tiemann reaction for ortho-formylation of 4-ethylphenol.

Experimental Protocol: Reimer-Tiemann Synthesis

- Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve 4-ethylphenol (1.0 equiv) in ethanol.
- Base Addition: Add a concentrated aqueous solution of sodium hydroxide (4.0 equiv). Heat the mixture to 60-70°C with vigorous stirring to form the sodium phenoxide.[12]
- Chloroform Addition: Add chloroform (1.5-2.0 equiv) dropwise via the dropping funnel over 1 hour. The reaction is exothermic; maintain the temperature at ~70°C.[12]
- Reaction: After the addition is complete, continue stirring at 70°C for an additional 2-3 hours to ensure the reaction goes to completion.
- Work-up: Cool the reaction mixture to room temperature. Carefully acidify with dilute hydrochloric acid until the pH is ~5. This step neutralizes excess base and protonates the product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane (3 x 100 mL).
- Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel.

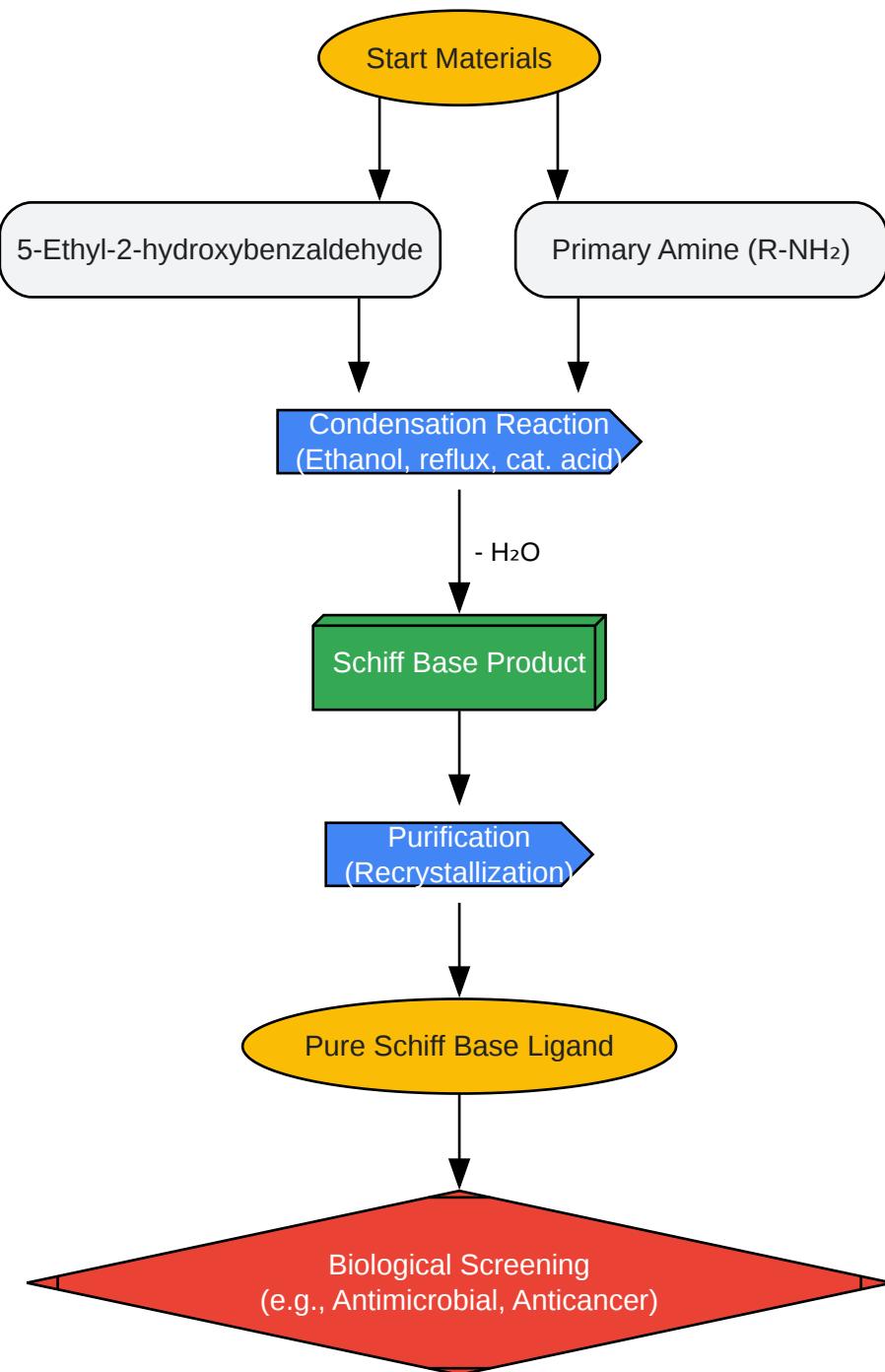
Method 2: The Duff Reaction

The Duff reaction is an alternative formylation method that uses hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, typically glycerol and boric acid or acetic acid.[9] It is particularly effective for electron-rich phenols and demonstrates strong ortho-selectivity.[9][13] A study by Liggett and Diehl specifically reports the synthesis of 2-Hydroxy-5-ethylbenzaldehyde from p-ethylphenol with an 18% yield using this method.

[Click to download full resolution via product page](#)

Caption: Simplified mechanism of the Duff reaction for the formylation of 4-ethylphenol.

Experimental Protocol: Duff Synthesis[5]


- Reaction Setup: Combine 4-ethylphenol (50 g), hexamine (80 g), glycerol (160 g), and boric acid (35 g) in a large flask equipped with a mechanical stirrer.
- Heating: Heat the mixture rapidly to 150-160°C while stirring vigorously. An exothermic reaction will occur, causing the temperature to rise.
- Reaction: Maintain the temperature at 150-160°C for 15-20 minutes.
- Hydrolysis: Cool the mixture to 90°C and add a solution of 50 mL concentrated sulfuric acid in 250 mL of water. Heat the mixture to boiling for a short period to hydrolyze the intermediate.
- Isolation: Steam distill the mixture. The **5-Ethyl-2-hydroxybenzaldehyde** will co-distill with the water.
- Extraction and Purification: Extract the distillate with an organic solvent. The solvent layer can then be dried and the product purified by vacuum distillation to yield a light yellow oil.

Applications in Drug Discovery

The true value of **5-Ethyl-2-hydroxybenzaldehyde** in a drug development context lies in its utility as a versatile synthetic platform. The presence of hydroxyl and aldehyde functionalities allows for a wide array of chemical transformations.

Synthesis of Schiff Base Ligands

A primary application is its reaction with primary amines to form Schiff bases (imines). These compounds and their subsequent metal complexes are widely investigated for their therapeutic potential.^[3] The resulting N=C double bond in the Schiff base is crucial for its biological activity.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and application of Schiff bases from **5-Ethyl-2-hydroxybenzaldehyde**.

Protocol: General Schiff Base Synthesis

- Dissolution: Dissolve **5-Ethyl-2-hydroxybenzaldehyde** (1.0 equiv) in absolute ethanol in a round-bottom flask.
- Amine Addition: Add an equimolar amount of the desired primary amine to the solution. Add a few drops of glacial acetic acid to catalyze the reaction.
- Reflux: Heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product will often precipitate out of the solution.
- Purification: Collect the solid product by filtration and wash with cold ethanol. The product can be further purified by recrystallization from a suitable solvent like ethanol or methanol.

Safety and Handling

Proper handling of **5-Ethyl-2-hydroxybenzaldehyde** is essential to ensure laboratory safety.

- Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[14][15]
- Handling: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[14][16] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14]
- Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from oxidizing agents.[16]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[14]

- Skin: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[14]
- Ingestion: Rinse mouth and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[16]
- Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 52411-35-5 Cas No. | 5-Ethyl-2-hydroxybenzaldehyde | Apollo [store.apolloscientific.co.uk]
- 3. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Ethyl-2-hydroxybenzaldehyde | C9H10O2 | CID 6429811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scholarworks.uni.edu [scholarworks.uni.edu]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Synthesis and Application of 2,5-Dihydroxybenzaldehyde_Chemicalbook [chemicalbook.com]
- 8. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 9. Duff reaction - Wikipedia [en.wikipedia.org]
- 10. byjus.com [byjus.com]
- 11. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 12. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.fr [fishersci.fr]
- 16. tcichemicals.com [tcichemicals.com]
- To cite this document: BenchChem. [5-Ethyl-2-hydroxybenzaldehyde CAS number 52411-35-5]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1600150#5-ethyl-2-hydroxybenzaldehyde-cas-number-52411-35-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com